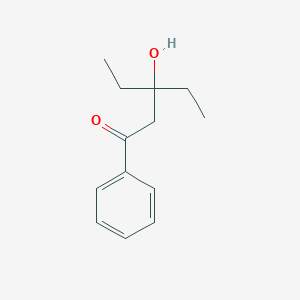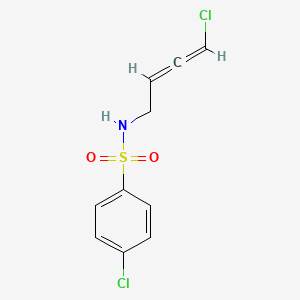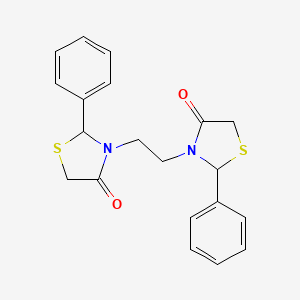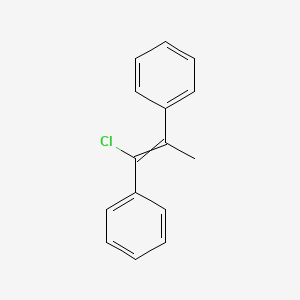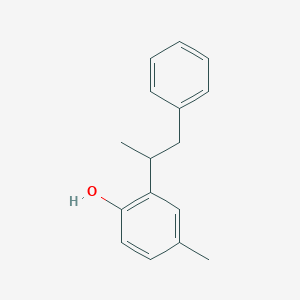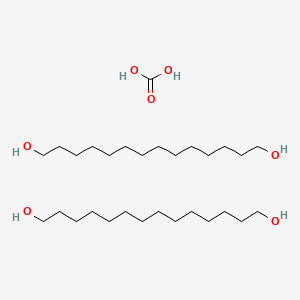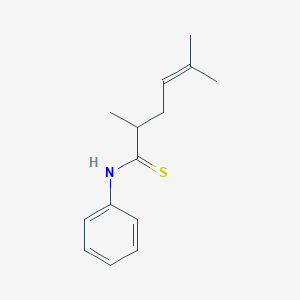![molecular formula C26H22Cl2N4O8 B14356727 [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate CAS No. 90781-23-0](/img/structure/B14356727.png)
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate is a complex organic compound that features multiple functional groups, including peroxy, cyano, and diazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate can be approached through a multi-step process involving the following key steps:
Formation of the 3-chlorobenzoyl peroxide: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Synthesis of the diazenyl intermediate: The diazenyl group can be introduced by reacting a suitable precursor with a diazonium salt.
Coupling of intermediates: The final compound can be obtained by coupling the 3-chlorobenzoyl peroxide with the diazenyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, potentially forming reactive oxygen species.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Reactive oxygen species or oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor or active ingredient in drug development.
Biological Studies: May be used in studies involving oxidative stress or reactive oxygen species.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific functional groups.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate would depend on its specific application. For example, in oxidative reactions, the peroxy groups may generate reactive oxygen species that can interact with various molecular targets. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: A well-known compound with similar peroxy groups, used in acne treatment and polymerization reactions.
Azobisisobutyronitrile (AIBN): A compound with a diazenyl group, commonly used as a radical initiator in polymerization.
Uniqueness
The uniqueness of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate lies in its combination of multiple functional groups, which can impart a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
90781-23-0 |
|---|---|
Molekularformel |
C26H22Cl2N4O8 |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
[4-[[5-(3-chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C26H22Cl2N4O8/c1-25(15-29,11-9-21(33)37-39-23(35)17-5-3-7-19(27)13-17)31-32-26(2,16-30)12-10-22(34)38-40-24(36)18-6-4-8-20(28)14-18/h3-8,13-14H,9-12H2,1-2H3 |
InChI-Schlüssel |
MTEXFMIZPVIZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)OOC(=O)C1=CC(=CC=C1)Cl)(C#N)N=NC(C)(CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
